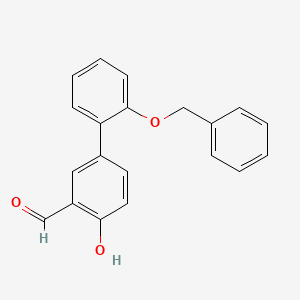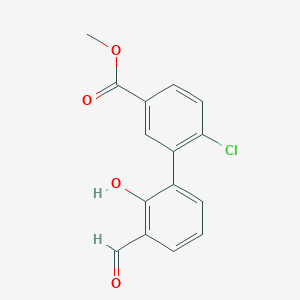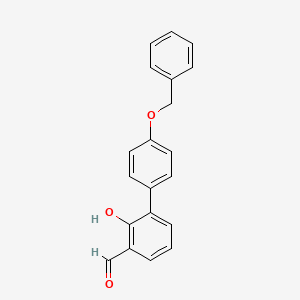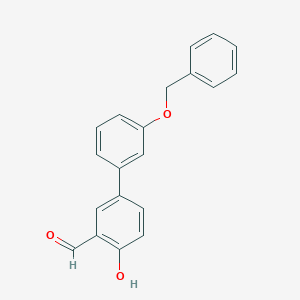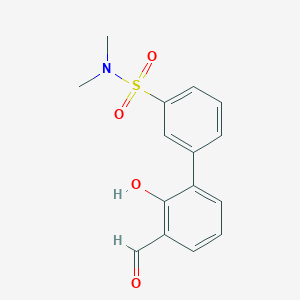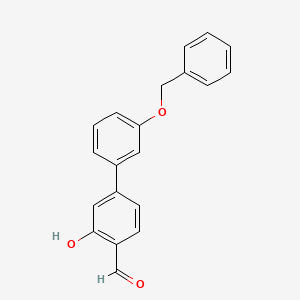
5-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is a chemical compound that is used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments can provide a number of advantages and limitations.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is used in a variety of scientific research applications. It has been used in the study of plant growth and development, as a potential inhibitor of plant cell division, and as a potential anti-inflammatory agent. In addition, it has been used in the study of the effects of different environmental conditions on the growth and development of plants.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is not yet fully understood. However, it is believed to act as an inhibitor of plant cell division and may also act as an anti-inflammatory agent. In addition, it is believed to act as an antioxidant, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-formylphenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit plant cell division, and to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have a protective effect against oxidative damage, and to have an effect on the growth and development of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) in laboratory experiments has a number of advantages and limitations. The primary advantage is that it is relatively easy to synthesize, and can be produced in high yields. In addition, it is nontoxic and has a wide range of potential applications. However, it can be difficult to obtain in large quantities, and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%). These include further research into its mechanism of action, potential applications in the treatment of various diseases, and further investigation into its potential as an antioxidant. In addition, further research into its potential as an anti-inflammatory agent, and its effects on plant growth and development, may be beneficial. Finally, further research into the synthesis of this compound in larger quantities may be beneficial.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-2-formylphenol (95%) can be synthesized via a two-step process involving the reaction of benzyl alcohol with benzyl bromide in the presence of a base. The reaction yields a benzyl bromide intermediate, which is then reacted with a formylating agent, such as formic acid, to form the desired compound. This method has been successfully used to synthesize 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) in high yields.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSYDFNXBLSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685379 |
Source


|
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-48-5 |
Source


|
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

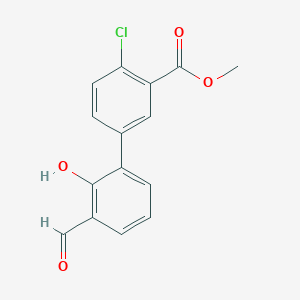

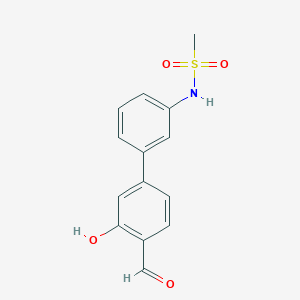
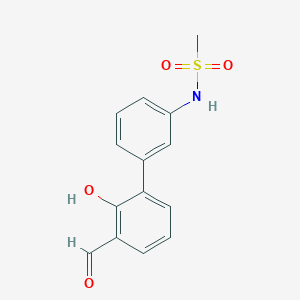
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


